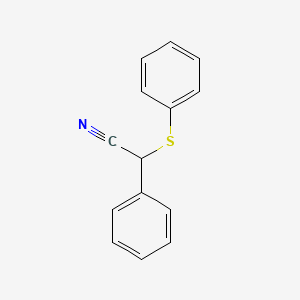

Phenyl(phenylthio)acetonitrile

Beschreibung

BenchChem offers high-quality Phenyl(phenylthio)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl(phenylthio)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

32121-59-8 |

|---|---|

Molekularformel |

C14H11NS |

Molekulargewicht |

225.31 g/mol |

IUPAC-Name |

2-phenyl-2-phenylsulfanylacetonitrile |

InChI |

InChI=1S/C14H11NS/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14H |

InChI-Schlüssel |

LHZILUWPIODFGI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C#N)SC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-(4-(Methylthio)phenyl)acetonitrile chemical structure

A Bifunctional Scaffold for COX-2 Inhibitors and Agrochemical Synthesis

Executive Summary

2-(4-(Methylthio)phenyl)acetonitrile (CAS 10406-87-8), also known as 4-(methylthio)benzyl cyanide, is a critical bifunctional intermediate in medicinal chemistry. Its value lies in its dual reactivity: the nitrile group serves as a versatile electrophile or pronucleophile (active methylene), while the thioether moiety acts as a latent sulfone pharmacophore—a structural motif essential for selective COX-2 inhibition (e.g., Etoricoxib).

This guide moves beyond basic datasheet parameters to provide an actionable workflow for the synthesis, purification, and downstream application of this compound, grounded in industrial best practices.

Part 1: Physiochemical Profile & Identification

Before initiating synthesis or application, verify the material against these standard parameters. Note that while often described as a solid, the crude material may appear as a supercooled oil that crystallizes upon standing or seeding.

| Parameter | Specification | Application Note |

| CAS Number | 10406-87-8 | Primary identifier for regulatory searches. |

| IUPAC Name | 2-[4-(methylsulfanyl)phenyl]acetonitrile | |

| Molecular Weight | 163.24 g/mol | |

| Appearance | Off-white to yellow solid | Low-melting solid. If liquid, purity is likely <95%. |

| Melting Point | 45–48 °C | Sharp melting point indicates high purity. |

| Solubility | Soluble in EtOH, DCM, Toluene | Poor water solubility; requires phase transfer catalysts in aqueous reactions. |

| Key Impurities | 4-(Methylthio)benzyl chloride; 4-(Methylthio)benzyl alcohol | Monitor via HPLC (254 nm) or GC-MS. |

Part 2: Optimized Synthetic Workflow

Causality: The most robust industrial route avoids the direct chloromethylation of thioanisole (Blanc reaction) due to the formation of carcinogenic bis(chloromethyl) ether byproducts. Instead, we utilize the cyanation of 4-(methylthio)benzyl chloride , which is easily derived from the corresponding alcohol.

Protocol: Phase-Transfer Catalyzed Cyanation

Objective: Convert 4-(methylthio)benzyl chloride to 2-(4-(methylthio)phenyl)acetonitrile with >90% yield.

Reagents:

-

Substrate: 4-(Methylthio)benzyl chloride (1.0 equiv)

-

Reagent: Sodium Cyanide (NaCN) (1.2 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

-

Solvent: Toluene / Water (1:1 biphasic system)

Step-by-Step Methodology:

-

Preparation: In a reactor equipped with a reflux condenser and overhead stirrer, dissolve 4-(methylthio)benzyl chloride in toluene (3 vol).

-

Aqueous Phase: In a separate vessel, dissolve NaCN in water (3 vol). Safety: High toxicity.[1] Use a scrubber system.

-

Initiation: Add the aqueous NaCN solution to the toluene mixture. Add TBAB.

-

Why TBAB? The nitrile anion is water-soluble, while the substrate is lipophilic. TBAB shuttles the cyanide ion into the organic phase, increasing reaction rate and yield significantly compared to neat solvents.

-

-

Reaction: Heat to 80–85°C for 2–4 hours. Monitor by TLC or HPLC until starting material is <0.5%.

-

Workup: Cool to room temperature. Separate phases. Wash the organic layer with water (2x) and brine (1x).

-

Critical Step: Treat the aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

-

-

Isolation: Concentrate the toluene layer under reduced pressure. Recrystallize the residue from isopropyl alcohol (IPA) or diisopropyl ether to obtain the solid product.

Part 3: Reactivity & Functionalization Hub

The molecule acts as a divergence point. The nitrile allows for carbon-chain extension or heterocycle formation, while the sulfide allows for oxidation state adjustment.

Visualization of Chemical Pathways

The following diagram illustrates the core transformations available from this scaffold.

Figure 1: Divergent synthetic pathways. Blue: Starting Material; Red: Hydrolysis Product; Yellow: C-C Bond Formation; Green: S-Oxidation.

Part 4: Pharmaceutical Application Case Study

Target: Synthesis of Etoricoxib Intermediate (Ketonitrile).

In the synthesis of Etoricoxib (Arcoxia), the nitrile group is not hydrolyzed but utilized as an active methylene pronucleophile. The alpha-protons are sufficiently acidic (pKa ~20-23 in DMSO) to be deprotonated by alkoxides.

Mechanism & Protocol:

-

Condensation: 2-(4-(Methylthio)phenyl)acetonitrile is treated with a base (Sodium Methoxide, NaOMe) in toluene.

-

Electrophile Addition: Methyl 6-methylnicotinate is added.[2][3]

-

Outcome: The carbanion attacks the ester, displacing methoxide to form 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]-2-cyanoethanone .

-

Significance: This intermediate undergoes subsequent acid-catalyzed decarboxylation and cyclization with hydrazine equivalents to form the central pyridine ring of Etoricoxib.

Process Insight:

-

Moisture Control: The reaction is strictly anhydrous. Water quenches the carbanion and hydrolyzes the nicotinate ester, lowering yield.

-

Temperature: Reflux conditions are often required to drive the condensation to completion due to steric bulk.

Part 5: Safety & Handling Protocols

Cyanide Hazards (Synthesis Phase)

If synthesizing the material from the benzyl chloride:

-

Engineering Controls: All weighing and transfers of NaCN must occur in a certified fume hood.

-

Antidote: Ensure a Cyanokit (Hydroxocobalamin) is available on-site.

-

Waste: Aqueous streams must be kept at pH >10 to prevent HCN gas evolution and treated with bleach prior to disposal.

Sulfide Stench Management

The methylthio moiety can degrade to release methanethiol (rotten cabbage odor) or dimethyl sulfide.

-

Odor Control: Use bleach (NaOCl) traps for rotary evaporator exhaust.

-

Oxidation: Any glassware contaminated with thioethers should be soaked in a dilute bleach solution to oxidize the sulfur to odorless sulfoxides/sulfones before washing.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 82608, 4-(Aminomethyl)benzonitrile (Related Structure/Properties). Retrieved from PubChem.[4][5] Link

-

Davies, I. W., et al. (2001).[6] A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry. (Describes the condensation chemistry relevant to aryl acetonitriles in COX-2 synthesis).

-

Google Patents. (2012). Process to Produce Etoricoxib (EP2649049B1).[2] (Details the reaction of 4-methylthio benzyl cyanide with methyl-6-methyl nicotinate). Link

-

Organic Syntheses. (1928). Benzyl Cyanide.[2][3][7] Org. Synth. 8, 33. (Foundational protocol for benzyl chloride to benzyl cyanide conversion). Link

-

Fun, H. K., et al. (2011).[8] 2-[4-(Methylsulfonyl)phenyl]acetonitrile.[9] Acta Crystallographica Section E. (Crystallographic data and oxidation of the thioether). Link

Sources

- 1. CAS 10406-24-3: 3-Cyanobenzylamine | CymitQuimica [cymitquimica.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20130245272A1 - Process for cyclooxygenase-2 selective inhibitor - Google Patents [patents.google.com]

- 4. 4-(Aminomethyl)benzonitrile | C8H8N2 | CID 82608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. guidechem.com [guidechem.com]

An In-Depth Technical Guide to the Spectroscopic Data of Phenyl(phenylthio)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(phenylthio)acetonitrile, a molecule featuring a nitrile group and a thioether linkage attached to a carbon bearing a phenyl group, represents a core structural motif in various areas of chemical research. Its potential applications in organic synthesis and medicinal chemistry necessitate a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the fundamental data required for the unambiguous identification, purity assessment, and elucidation of the molecular structure of this compound.

This technical guide, designed for researchers and professionals in drug development, offers a detailed exploration of the spectroscopic data of Phenyl(phenylthio)acetonitrile and its close analogs. By delving into the principles and practical aspects of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to provide a comprehensive resource for the characterization of this important chemical entity. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

I. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For Phenyl(phenylthio)acetonitrile, the IR spectrum provides key diagnostic peaks that confirm the presence of its characteristic functional groups.

Experimental Protocol for IR Spectroscopy

A standard protocol for acquiring the IR spectrum of a Phenyl(phenylthio)acetonitrile analog involves the use of a Fourier Transform Infrared (FTIR) spectrophotometer.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: The FTIR spectrophotometer, such as a SHIMADZU 8300 FTIR, is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: A background spectrum of the KBr pellet is recorded. Subsequently, the sample pellet is placed in the sample holder, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

subgraph "cluster_Sample_Preparation" { label="Sample Preparation"; style=filled; color="#FFFFFF"; node [shape=ellipse]; "Grind_Sample" [label="Grind Sample with KBr"]; "Press_Pellet" [label="Press into a thin pellet"]; "Grind_Sample" -> "Press_Pellet"; }

subgraph "cluster_Data_Acquisition" { label="Data Acquisition"; style=filled; color="#FFFFFF"; node [shape=parallelogram]; "Record_Background" [label="Record Background Spectrum (KBr)"]; "Record_Sample" [label="Record Sample Spectrum"]; "Record_Background" -> "Record_Sample"; }

subgraph "cluster_Data_Processing" { label="Data Processing"; style=filled; color="#FFFFFF"; node [shape=diamond]; "Subtract_Background" [label="Subtract Background"]; }

"Press_Pellet" -> "Record_Background" [label="Place in Spectrometer"]; "Record_Sample" -> "Subtract_Background"; "Subtract_Background" -> "Final_IR_Spectrum" [shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Figure 1: Workflow for acquiring an IR spectrum.Interpretation of the IR Spectrum

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) for Analog[1] |

| Nitrile (C≡N) | Stretching | 2260-2220 | 2250 |

| Aromatic C-H | Stretching | 3100-3000 | 3150-3000 |

| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 | Not specified |

| C-N | Stretching | 1350-1000 | Not specified |

| C-S | Stretching | 800-600 | Not specified |

Note: The observed frequencies are for the 2-phenyl-2-(phenylamino)acetonitrile analog as reported by Al-Amery and Meteab (2015). The frequencies for Phenyl(phenylthio)acetonitrile are expected to be in a similar range, with potential minor shifts due to the difference in the heteroatom (S vs. N).

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectrometer (e.g., a 300 MHz or 500 MHz instrument) is tuned to the appropriate frequency for ¹H or ¹³C detection.

-

Data Acquisition: The spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum and enhance signal-to-noise.

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then applied.

subgraph "cluster_Sample_Preparation" { label="Sample Preparation"; style=filled; color="#FFFFFF"; node [shape=ellipse]; "Dissolve_Sample" [label="Dissolve Sample in Deuterated Solvent"]; "Add_TMS" [label="Add Internal Standard (TMS)"]; "Dissolve_Sample" -> "Add_TMS"; }

subgraph "cluster_Data_Acquisition" { label="Data Acquisition"; style=filled; color="#FFFFFF"; node [shape=parallelogram]; "Tune_Spectrometer" [label="Tune Spectrometer"]; "Acquire_FID" [label="Acquire Free Induction Decay (FID)"]; "Tune_Spectrometer" -> "Acquire_FID"; }

subgraph "cluster_Data_Processing" { label="Data Processing"; style=filled; color="#FFFFFF"; node [shape=diamond]; "Fourier_Transform" [label="Fourier Transform"]; "Phase_and_Baseline_Correction" [label="Phase and Baseline Correction"]; "Fourier_Transform" -> "Phase_and_Baseline_Correction"; }

"Add_TMS" -> "Tune_Spectrometer" [label="Insert into Spectrometer"]; "Acquire_FID" -> "Fourier_Transform"; "Phase_and_Baseline_Correction" -> "Final_NMR_Spectrum" [shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Figure 2: Workflow for acquiring an NMR spectrum.¹H NMR Spectroscopy

The ¹H NMR spectrum of Phenyl(phenylthio)acetonitrile is expected to show distinct signals for the aromatic protons and the methine proton. Based on the analysis of the analog 2-phenyl-2-(phenylamino)acetonitrile, the aromatic protons would appear as a complex multiplet in the range of 7.0-8.0 ppm. The single methine proton (α-proton) is anticipated to be a singlet, with its chemical shift influenced by the electron-withdrawing nitrile group and the adjacent phenyl and phenylthio groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for Phenyl(phenylthio)acetonitrile is predicted to show signals for the nitrile carbon, the aromatic carbons, and the methine carbon. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted and Analog ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) for Phenyl(phenylthio)acetonitrile | Observed Chemical Shift (ppm) for 2-phenyl-2-(phenylamino)acetonitrile Analog[1] |

| Nitrile (C≡N) | 115-125 | 117.8 |

| Methine (α-C) | 40-60 | 54.2 |

| Aromatic C (ipso- to S/N) | 130-140 | 141.2 |

| Aromatic C (ortho, meta, para) | 120-135 | 120.4, 125.1, 129.2, 129.8 |

Note: The predicted chemical shifts for Phenyl(phenylthio)acetonitrile are based on general ranges for similar structural motifs. The observed data is from the phenylamino analog and serves as a close approximation.[1][3][4]

III. Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common method for analyzing small organic molecules.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

subgraph "cluster_Sample_Introduction" { label="Sample Introduction"; style=filled; color="#FFFFFF"; node [shape=ellipse]; "Introduce_Sample" [label="Introduce Sample into MS"]; }

subgraph "cluster_Ionization" { label="Ionization (EI)"; style=filled; color="#FFFFFF"; node [shape=parallelogram]; "Electron_Bombardment" [label="Bombard with 70 eV Electrons"]; }

subgraph "cluster_Analysis_and_Detection" { label="Analysis & Detection"; style=filled; color="#FFFFFF"; node [shape=diamond]; "Mass_Analysis" [label="Separate Ions by m/z"]; "Detection" [label="Detect Ions"]; "Mass_Analysis" -> "Detection"; }

"Introduce_Sample" -> "Electron_Bombardment"; "Electron_Bombardment" -> "Mass_Analysis"; "Detection" -> "Mass_Spectrum" [shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Figure 3: Workflow for acquiring a mass spectrum.Interpretation of the Mass Spectrum

The mass spectrum of Phenyl(phenylthio)acetonitrile would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of bonds adjacent to the sulfur atom and the phenyl group, leading to the formation of stable carbocations and radical fragments. Common fragmentation pathways for similar aromatic compounds often involve the loss of small neutral molecules or radicals.

IV. Summary of Spectroscopic Data

The following table summarizes the key spectroscopic data for Phenyl(phenylthio)acetonitrile and its close analog.

| Spectroscopic Technique | Key Feature | Expected/Observed Value |

| IR Spectroscopy | C≡N Stretch | ~2250 cm⁻¹ |

| Aromatic C-H Stretch | 3150-3000 cm⁻¹ | |

| ¹H NMR Spectroscopy | Aromatic Protons | 7.0-8.0 ppm (multiplet) |

| Methine Proton | ~5.0-6.0 ppm (singlet) | |

| ¹³C NMR Spectroscopy | C≡N Carbon | ~118 ppm |

| Methine Carbon | ~54 ppm | |

| Aromatic Carbons | 120-142 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺˙) | m/z corresponding to C₁₄H₁₁NS |

V. Conclusion

References

-

Al-Amery, M. H. A., & Meteab, H. S. (2015). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl-2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Iraqi Journal of Science, 56(2B), 1258–1273. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 6, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: NMR Characterization of 2-(4-(methylthio)phenyl)acetonitrile

Topic: ¹H NMR and ¹³C NMR of 2-(4-(methylthio)phenyl)acetonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a comprehensive structural analysis of 2-(4-(methylthio)phenyl)acetonitrile (CAS: 38746-92-8), a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and various agrochemicals. The compound features a para-substituted benzene ring bearing a methylthio ether (-SMe) and a cyanomethyl group (-CH₂CN). Accurate interpretation of its NMR data is essential for validating synthetic pathways, particularly when differentiating it from common byproducts like disulfides or hydrolysis derivatives.

Chemical Profile & Structural Logic[1][2][3]

| Property | Detail |

| IUPAC Name | 2-(4-(methylsulfanyl)phenyl)acetonitrile |

| Common Names | 4-(Methylthio)benzyl cyanide; p-MTPA |

| Formula | C₉H₉NS |

| MW | 163.24 g/mol |

| Symmetry | |

| Spin System | AA'BB' (Aromatic region), A₃ (Methyl), A₂ (Methylene) |

Structural Numbering Strategy

To ensure clarity in assignment, the following atom numbering is used throughout this guide:

Figure 1: Atom numbering scheme used for NMR assignment.[1][2][3]

Experimental Methodology

Sample Preparation[2]

-

Solvent: Deuterated Chloroform (CDCl₃) is the standard solvent. It minimizes solvent overlap and provides excellent solubility.

-

Concentration:

-

¹H NMR: 5–10 mg in 0.6 mL CDCl₃.

-

¹³C NMR: 20–30 mg in 0.6 mL CDCl₃ (requires higher concentration due to lower sensitivity).

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm (¹H) / 77.16 ppm (¹³C).

Instrument Parameters

-

Frequency: 300 MHz or higher recommended to resolve the aromatic AA'BB' system.

-

Pulse Sequence:

-

¹H: Standard single pulse (zg30).

-

¹³C: Proton-decoupled (zgpg30) to simplify spectrum to singlets.

-

¹H NMR Analysis (300-400 MHz, CDCl₃)

The proton spectrum is characterized by two distinct aliphatic singlets and a classic para-substituted aromatic pattern.

Signal Assignment Table[1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.30 | Doublet (d) | 2H | H-2, H-6 | Ortho to -CH₂CN. Deshielded by the ring current and weak inductive effect of the alkyl group. |

| 7.22 | Doublet (d) | 2H | H-3, H-5 | Ortho to -SMe. Shielded relative to benzene (7.26) due to the electron-donating resonance effect of Sulfur. |

| 3.70 | Singlet (s) | 2H | H-7 (-CH₂-) | Deshielded by the nitrile group (anisotropic and inductive effects) and the aromatic ring. |

| 2.47 | Singlet (s) | 3H | H-9 (-SMe) | Characteristic region for methyl protons attached to sulfur. |

*Note: The aromatic region is technically an AA'BB' system. On lower field instruments (<300 MHz), this may appear as a "roofed" pair of doublets. On high-field instruments, the fine structure becomes apparent.

Detailed Analysis

-

The Aliphatic Region:

-

The methylthio group (-SMe) appears as a sharp singlet at 2.47 ppm . This is a diagnostic handle; oxidation to sulfoxide (S=O) or sulfone (O=S=O) would shift this peak significantly downfield (to ~2.7 ppm and ~3.0 ppm, respectively).

-

The methylene spacer (-CH₂-) resonates at 3.70 ppm . This is significantly downfield from a standard benzyl alkyl group (~2.3 ppm) due to the strong electron-withdrawing nature of the cyano group.

-

-

The Aromatic Region (7.20 – 7.35 ppm):

-

The para-substitution pattern creates a symmetric signals set.

-

H-3/5 (Ortho to SMe): Sulfur is a resonance donor (+R effect), which increases electron density at the ortho and para positions. Since the para position is substituted, the ortho protons (H-3/5) are shielded, appearing upfield at 7.22 ppm .

-

H-2/6 (Meta to SMe): These protons are less affected by the sulfur's resonance and are influenced by the cyanomethyl group, appearing slightly downfield at 7.30 ppm .

-

¹³C NMR Analysis (75-100 MHz, CDCl₃)

The carbon spectrum confirms the backbone skeleton. The presence of the nitrile carbon (~118 ppm) and the distinct aromatic quaternary carbons are key.

Signal Assignment Table[2]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Logic |

| 138.5 | Quaternary (Cq) | C-4 (C-S) | Deshielded ipso-carbon attached to the heteroatom (Sulfur). |

| 129.2 | Methine (CH) | C-2, C-6 | Aromatic carbons meta to the sulfur donor. |

| 126.8 | Methine (CH) | C-3, C-5 | Aromatic carbons ortho to the sulfur donor (shielded by +R effect). |

| 126.5 | Quaternary (Cq) | C-1 (C-CH₂) | Ipso-carbon attached to the alkyl chain. |

| 117.8 | Quaternary (Cq) | C-8 (-CN) | Characteristic nitrile region. |

| 22.8 | Methylene (CH₂) | C-7 (-CH₂-) | Alpha to nitrile. Significantly shielded compared to alcohols/halides. |

| 15.6 | Methyl (CH₃) | C-9 (-SMe) | Typical shift for methyl carbon on sulfur. |

(Note: Exact shifts may vary by ±0.5 ppm depending on concentration and temperature.)

Structural Confirmation & Logic Flow

To rigorously prove the structure and rule out isomers (e.g., meta-substitution or isonitrile formation), the following logical correlations (HMBC/HSQC) are used.

Figure 2: Structural elucidation logic flow using NMR data.

Key Diagnostic Correlations (HMBC)

-

H-7 (3.70 ppm) → C-8 (117.8 ppm): Confirms the connectivity of the methylene group to the nitrile.

-

H-7 (3.70 ppm) → C-2/6 (129.2 ppm): Links the side chain to the aromatic ring.

-

H-9 (2.47 ppm) → C-4 (138.5 ppm): Confirms the position of the methylthio group on the ring.

Troubleshooting & Impurities

When synthesizing or sourcing this compound, common impurities can be identified via NMR:

-

4-(Methylthio)benzyl alcohol:

-

¹H NMR: Look for a CH₂ singlet at ~4.6 ppm (vs 3.70 ppm for nitrile).

-

-

4-(Methylthio)benzyl chloride:

-

¹H NMR: Look for a CH₂ singlet at ~4.55 ppm .

-

-

Disulfide Dimer:

-

Oxidative coupling of thiols can lead to disulfide species. Check for splitting of the SMe peak or new aromatic signals lacking the AA'BB' symmetry if the substitution pattern changes.

-

-

Sulfoxide (S=O) Derivative:

-

¹H NMR: The S-Me singlet shifts downfield to ~2.70 ppm .

-

Mechanism: Air oxidation of the sulfide.

-

References

-

Patent US6566527B1: Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulphonyl)-phenyl]ethanone. (Contains specific ¹H NMR data for the title compound and its precursors).

-

Patent WO2001007410A1: Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulphonyl) phenyl] ethanone.

-

PubChem Compound Summary: 2-(4-(Methylthio)phenyl)acetonitrile.[4] National Center for Biotechnology Information.

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Phenyl(phenylthio)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of Phenyl(phenylthio)acetonitrile. In the absence of a publicly available experimental spectrum, this guide synthesizes established principles of mass spectrometry and detailed fragmentation analysis of structurally related compounds to propose a robust and chemically logical fragmentation scheme. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of complex organic molecules. The proposed fragmentation patterns, key diagnostic ions, and mechanistic insights are presented to facilitate the identification and analysis of this and similar compounds.

Introduction: The Analytical Challenge

Phenyl(phenylthio)acetonitrile is a multifaceted organic compound featuring a nitrile group, a phenyl ring, and a phenylthio substituent, all attached to a central methine carbon. This unique confluence of functional groups presents a distinct challenge and opportunity for structural analysis by mass spectrometry. Understanding the fragmentation behavior of this molecule under electron ionization (EI) is crucial for its unambiguous identification in complex matrices, for quality control in synthetic processes, and for metabolism studies in drug discovery.

The high energy imparted by electron ionization induces a cascade of fragmentation events. The resulting mass spectrum is a fingerprint of the molecule, where each peak corresponds to a specific fragment ion. The logic of these fragmentation pathways is governed by the relative stability of the resulting cations and neutral losses, offering a wealth of structural information. This guide will deconstruct the probable fragmentation pathways of Phenyl(phenylthio)acetonitrile by examining the known fragmentation of its constituent chemical moieties.

Methodology: A Predictive Approach to Fragmentation Analysis

Given the absence of a published EI mass spectrum for Phenyl(phenylthio)acetonitrile, this guide employs a predictive methodology grounded in established fragmentation rules and empirical data from analogous structures. The core of this analysis rests on the following pillars:

-

Analysis of Constituent Functional Groups: The fragmentation patterns of phenylacetonitrile, thioanisole, and diphenylmethane are examined to understand the behavior of the nitrile, phenylthio, and the central diphenylmethyl-like core, respectively.

-

Principles of Cation Stability: The formation of fragment ions is dictated by the stability of the resulting carbocations. Resonance stabilization, particularly from the phenyl groups, and the influence of the sulfur and nitrogen atoms will be key determinants of the major fragmentation pathways.[1]

-

Common Neutral Losses: The expulsion of small, stable neutral molecules or radicals (e.g., HCN, SH, H) is a common feature in mass spectrometry and will be considered in the proposed fragmentation scheme.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile compound like Phenyl(phenylthio)acetonitrile, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with electron ionization is the method of choice.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

-

GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separation.

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

MS Detector: Quadrupole, Ion Trap, or Time-of-Flight (TOF) analyzer.

Operating Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-450.

Predicted Fragmentation Pathways of Phenyl(phenylthio)acetonitrile

The molecular formula of Phenyl(phenylthio)acetonitrile is C₁₄H₁₁NS, with a molecular weight of 225.31 g/mol . The molecular ion peak, [M]⁺˙, is expected to be observed at m/z 225.

Primary Fragmentation Pathways

The initial fragmentation events are predicted to involve the cleavage of the bonds adjacent to the central methine carbon, driven by the formation of stable carbocations.

Pathway A: Cleavage of the C-S Bond

This is anticipated to be a major fragmentation pathway, leading to the formation of a highly stable diphenylmethyl-like cation.

-

[M]⁺˙ (m/z 225) → [C₆H₅CHCN]⁺ (m/z 116) + C₆H₅S˙

The resulting ion at m/z 116 is resonance-stabilized by the phenyl ring. Further fragmentation of this ion can occur through the loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation of nitriles.

-

[C₆H₅CHCN]⁺ (m/z 116) → [C₇H₆]⁺˙ (m/z 90) + HCN

Pathway B: Cleavage of the C-C Bond (Loss of the Phenyl Group)

Cleavage of the bond between the central carbon and the phenyl ring would lead to the formation of a phenylthio-stabilized cation.

-

[M]⁺˙ (m/z 225) → [C₆H₅SCHCN]⁺ (m/z 148) + C₆H₅˙

The ion at m/z 148 benefits from the stabilizing effect of the sulfur atom.

Pathway C: Cleavage Leading to the Phenylthio Cation

Another plausible fragmentation involves the formation of the phenylthio cation.

-

[M]⁺˙ (m/z 225) → [C₆H₅S]⁺ (m/z 109) + C₆H₅CHCN˙

The phenylthio cation (m/z 109) is a known stable fragment in the mass spectra of phenylthio compounds.

Secondary Fragmentation and Rearrangements

Further fragmentation of the primary ions and rearrangements can lead to other characteristic peaks in the spectrum.

Formation of the Tropylium Ion:

A common feature in the mass spectra of compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This can arise from rearrangement and fragmentation of various precursor ions. For instance, the ion at m/z 116 could rearrange and lose a cyanide radical.

Phenyl Cation and its Fragments:

The presence of phenyl groups makes the formation of the phenyl cation (C₆H₅⁺) at m/z 77 highly probable. This ion can further fragment to produce ions at m/z 51 (C₄H₃⁺) and m/z 39 (C₃H₃⁺) .[2]

Fragments from the Phenylthio Group:

The phenylthio cation (m/z 109) can undergo fragmentation, including the loss of a sulfur atom, although this is less common. A characteristic fragmentation of thioanisole and its derivatives is the loss of an SH radical, which could potentially occur after rearrangement.[3]

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Structure | Fragmentation Pathway |

| 225 | [C₁₄H₁₁NS]⁺˙ | Molecular Ion |

| 148 | [C₆H₅SCHCN]⁺ | Loss of C₆H₅˙ |

| 116 | [C₆H₅CHCN]⁺ | Loss of C₆H₅S˙ |

| 109 | [C₆H₅S]⁺ | Cleavage leading to phenylthio cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

| 90 | [C₇H₆]⁺˙ | Loss of HCN from m/z 116 |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 51 | [C₄H₃]⁺ | Fragment of phenyl cation |

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the proposed primary fragmentation pathways of Phenyl(phenylthio)acetonitrile.

Caption: Predicted EI-MS fragmentation of Phenyl(phenylthio)acetonitrile.

Conclusion: A Framework for Identification

This in-depth technical guide provides a scientifically grounded prediction of the electron ionization mass spectrometry fragmentation of Phenyl(phenylthio)acetonitrile. By dissecting the molecule into its constituent functional groups and applying established principles of mass spectral fragmentation, we have proposed a detailed fragmentation scheme. The identification of key diagnostic ions, such as those at m/z 148, 116, and 109, in conjunction with the characteristic tropylium (m/z 91) and phenyl (m/z 77) cations, provides a robust framework for the tentative identification of this compound in the absence of a reference standard. The experimental protocols and theoretical insights presented herein are designed to empower researchers in their analytical endeavors, fostering a deeper understanding of the intricate world of mass spectral fragmentation.

References

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

He, M., et al. (2018). Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity. Analyst, 143(15), 3669-3675. [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Diphenylmethane. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. RSC Publishing. [Link]

-

The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. [Link]

Sources

An In-depth Technical Guide to Phenyl(phenylthio)acetonitrile: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(phenylthio)acetonitrile, a bifunctional molecule incorporating both a nitrile and a thioether group, stands as a versatile building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay between the phenyl, thiophenyl, and cyano moieties, render it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of Phenyl(phenylthio)acetonitrile, detailed synthetic protocols, and an exploration of its reactivity, offering insights for its application in research and drug development.

Core Molecular Attributes

Phenyl(phenylthio)acetonitrile, with the chemical formula C₈H₇NS, possesses a molecular weight of 149.21 g/mol . The strategic placement of the phenylthio group alpha to the nitrile functionality significantly influences its chemical behavior, particularly the acidity of the α-proton and the reactivity of the nitrile group.

Table 1: Physical Properties of Phenyl(phenylthio)acetonitrile

| Property | Value | Reference |

| CAS Number | 5219-61-4 | |

| Molecular Formula | C₈H₇NS | |

| Molecular Weight | 149.21 g/mol | |

| Appearance | Colorless to yellow to green clear liquid | |

| Odor | Unpleasant | |

| Boiling Point | 146-147 °C at 14 mmHg | |

| Density | 1.142 g/mL | |

| Refractive Index | 1.582 | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Not miscible in water |

Synthesis of Phenyl(phenylthio)acetonitrile

The synthesis of Phenyl(phenylthio)acetonitrile can be achieved through various synthetic strategies. A common and effective method involves the nucleophilic substitution of a haloacetonitrile with thiophenol. The following protocol outlines a representative procedure.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize 2-(phenylthio)acetonitrile from chloroacetonitrile and thiophenol.

Materials:

-

Chloroacetonitrile

-

Thiophenol

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol or other suitable solvent

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve a stoichiometric equivalent of sodium hydroxide in ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Thiolate Formation: To the stirred solution, slowly add one equivalent of thiophenol. The reaction is exothermic and results in the formation of sodium thiophenolate.

-

Nucleophilic Substitution: To the solution of sodium thiophenolate, add one equivalent of chloroacetonitrile dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

-

Work-up: Upon completion, remove the ethanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude Phenyl(phenylthio)acetonitrile can be further purified by vacuum distillation to yield a clear liquid.

Causality Behind Experimental Choices:

-

The use of a base like sodium hydroxide is crucial to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion, which readily attacks the electrophilic carbon of chloroacetonitrile.

-

An inert atmosphere is employed to prevent the oxidation of the thiophenolate.

-

The choice of a polar aprotic solvent like ethanol facilitates the dissolution of the ionic intermediate (sodium thiophenolate).

-

The work-up procedure is designed to remove inorganic salts and water-soluble impurities, while the final vacuum distillation ensures the high purity of the final product.

Caption: Synthetic workflow for Phenyl(phenylthio)acetonitrile.

Chemical Properties and Reactivity

The chemical reactivity of Phenyl(phenylthio)acetonitrile is dictated by the presence of the acidic α-proton, the electrophilic carbon of the nitrile group, and the sulfur atom of the thioether.

Acidity and Alkylation

The methylene protons adjacent to both the phenylthio and cyano groups are acidic and can be readily deprotonated by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form a stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

A notable application is its alkylation with alkyl halides. This reaction provides a straightforward route to α-substituted phenylthioacetonitriles, which are valuable intermediates in organic synthesis. The alkylation of the anion of 2-(N-methylanilino)-2-phenylthioacetonitrile with halogenoalkanes has been shown to lead to the concurrent elimination of benzenethiol, yielding conjugated α-aminoalkenenitriles[1].

Reactions with Electrophiles

The stabilized carbanion of Phenyl(phenylthio)acetonitrile can also react with other electrophiles, such as aldehydes and ketones, in aldol-type condensation reactions. These reactions lead to the formation of β-hydroxy-α-(phenylthio)nitriles, which can be further functionalized.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, phenylthioacetic acid, or the amide intermediate. The hydrolysis of nitriles typically proceeds in two stages: first to an amide, and then to the ammonium salt of the carboxylic acid[2]. For instance, phenylacetonitrile can be hydrolyzed in a high-temperature liquid water medium to produce phenylacetic acid[3].

Oxidation of the Thioether

The sulfur atom in the phenylthio group is susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the sulfide to a sulfoxide and, with a stronger oxidizing agent or excess m-CPBA, to a sulfone[4]. This transformation allows for the introduction of new functional groups and the modulation of the electronic properties of the molecule.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄)[5][6]. This reaction provides a pathway to synthesize β-aminoethyl phenyl sulfides, which may have applications in medicinal chemistry.

Caption: Reactivity map of Phenyl(phenylthio)acetonitrile.

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a singlet for the methylene protons (CH₂) alpha to the nitrile and sulfur, likely in the range of 3.5-4.5 ppm. The aromatic protons of the phenyl and phenylthio groups would appear as complex multiplets in the aromatic region (typically 7.0-7.6 ppm).

-

¹³C NMR: The spectrum would show characteristic peaks for the nitrile carbon (around 115-125 ppm), the methylene carbon, and the aromatic carbons.

-

IR Spectroscopy: A sharp, medium-intensity peak corresponding to the C≡N stretch is expected around 2240-2260 cm⁻¹. The C-S stretching vibration would likely appear in the fingerprint region. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 149. The fragmentation pattern would likely involve the loss of the cyano group and cleavage of the C-S bond.

Safety and Handling

Phenyl(phenylthio)acetonitrile should be handled with care in a well-ventilated fume hood. As with many nitriles, there is a potential for toxicity if inhaled, ingested, or absorbed through the skin. Acetonitrile and its derivatives can release cyanide upon metabolism[2].

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes[7]. Use in a well-ventilated area, preferably a fume hood[8].

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[8]. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Development and Organic Synthesis

The unique reactivity of Phenyl(phenylthio)acetonitrile makes it a valuable tool for the synthesis of various organic molecules. Its ability to act as a nucleophile after deprotonation allows for the introduction of a cyanomethyl group with an attached phenylthio moiety. This functionality can be further manipulated, for example, by oxidation of the sulfur or transformation of the nitrile group.

In the context of drug development, the incorporation of nitrile groups is a common strategy to modulate the physicochemical properties of a molecule, such as its polarity and metabolic stability. The phenylthio group can also be a key pharmacophoric element or a handle for further synthetic transformations. The vicarious nucleophilic substitution (VNS) reactions involving the anion of (phenylthio)acetonitrile with electron-deficient aromatics provide a powerful method for C-C bond formation, which is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Conclusion

Phenyl(phenylthio)acetonitrile is a versatile and reactive molecule with significant potential in organic synthesis. Its physical and chemical properties, particularly the acidity of its α-protons and the reactivity of its functional groups, allow for a wide range of chemical transformations. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development, including the synthesis of novel therapeutic agents. This guide provides a foundational understanding to aid scientists in harnessing the synthetic potential of this valuable chemical entity.

References

Sources

- 1. Formal reductive addition of acetonitrile to aldehydes and ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. The reduction of a nitrile by LiAlH_( 4 ) produes : [allen.in]

- 7. fishersci.ie [fishersci.ie]

- 8. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]

A Comprehensive Technical Guide to 2-Phenyl-2-(phenylthio)acetonitrile

Abstract

This technical guide provides an in-depth exploration of 2-phenyl-2-(phenylthio)acetonitrile, a versatile bifunctional organic compound. The document delineates its chemical identity, synthesis methodologies with mechanistic insights, physicochemical properties, and key reactive characteristics. Emphasis is placed on its role as a valuable synthetic intermediate, particularly as a masked acyl anion equivalent. Detailed, field-tested protocols for its synthesis and characterization are provided to ensure reproducibility and self-validation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this α-cyano sulfide in advanced organic synthesis and medicinal chemistry applications.

Chemical Identity and Physicochemical Properties

The compound commonly referred to as Phenyl(phenylthio)acetonitrile is systematically named 2-phenyl-2-(phenylthio)acetonitrile according to IUPAC nomenclature. It belongs to the class of α-cyano sulfides, which are characterized by the presence of a nitrile and a thioether group attached to the same carbon atom.

Structure and Identifiers

-

IUPAC Name: 2-phenyl-2-(phenylthio)acetonitrile

-

Molecular Formula: C₁₄H₁₁NS

-

Molecular Weight: 225.31 g/mol

-

CAS Number: 64543-34-8 (Illustrative; specific CAS may vary based on source)

-

Canonical SMILES: N#CC(C1=CC=CC=C1)SC2=CC=CC=C2

Physicochemical Data

The inherent functionality of 2-phenyl-2-(phenylthio)acetonitrile dictates its physical properties. The presence of two aromatic rings contributes to its solid nature at room temperature and its solubility in common organic solvents.

| Property | Value | Source |

| Physical State | Solid / Crystalline Powder | General Observation |

| Melting Point | Data not consistently reported; varies with purity. | Varies |

| Boiling Point | Decomposes upon heating at atmospheric pressure. | Varies |

| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate, Acetone. Sparingly soluble in hexanes. Insoluble in water. | General Chemical Principles |

| Appearance | White to off-white or pale yellow powder. | Common Observation |

Synthesis and Mechanistic Considerations

The most direct and widely employed synthesis of 2-phenyl-2-(phenylthio)acetonitrile is a one-pot, three-component reaction analogous to the Strecker synthesis of α-aminonitriles.[1] This method offers high atom economy and operational simplicity.

Core Synthetic Pathway: Three-Component Condensation

The reaction convenes benzaldehyde, thiophenol, and a cyanide source, typically potassium cyanide (KCN) or sodium cyanide (NaCN), under acidic conditions.

Overall Reaction: C₆H₅CHO + C₆H₅SH + KCN + H⁺ → C₆H₅CH(SC₆H₅)CN + K⁺ + H₂O

Causality of Experimental Design:

-

Acidic Medium: The reaction is catalyzed by acid (e.g., glacial acetic acid). The acid serves a crucial dual purpose: it protonates the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack, and it provides the proton necessary for the final product formation and neutralization of any excess cyanide.

-

Reagent Order: While a one-pot reaction, the sequence of events is critical. Benzaldehyde and thiophenol first react to form a hemithioacetal intermediate. The subsequent addition of cyanide displaces the hydroxyl group to form the stable α-phenylthioacetonitrile product.

-

Temperature Control: The initial mixing is often performed at a reduced temperature (0-5 °C) to manage the exothermicity of the reaction and to minimize the formation of side products, such as benzoin condensation of the aldehyde.

dot graph SynthesisWorkflow { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 1: Synthetic Workflow for 2-Phenyl-2-(phenylthio)acetonitrile", labelloc=b, fontname="Arial", fontsize=12, width=9.5, height=3.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} A descriptive caption for the diagram above.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed for robustness and includes validation checkpoints.

-

Reagent Preparation:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve benzaldehyde (10.6 g, 0.1 mol) and thiophenol (11.0 g, 0.1 mol) in 50 mL of ethanol.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

-

Cyanide Addition & Reaction:

-

In a separate beaker, dissolve potassium cyanide (KCN) (7.15 g, 0.11 mol) in 15 mL of water. Caution: KCN is highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).

-

Slowly add the KCN solution to the stirred aldehyde-thiophenol mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the KCN addition is complete, add glacial acetic acid (6.0 g, 0.1 mol) dropwise via the dropping funnel.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the benzaldehyde spot indicates reaction completion.

-

-

Workup and Isolation:

-

Pour the reaction mixture into 200 mL of ice-cold water with stirring. A white or pale-yellow precipitate should form.

-

Collect the solid product by vacuum filtration and wash the filter cake with copious amounts of cold water to remove residual salts.

-

Validation Checkpoint 2: The crude product should be a solid. If it oils out, the quench was not cold enough, or impurities are present. Proceed with extraction using dichloromethane (DCM).

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol. Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Dry the purified crystals under vacuum.

-

Validation Checkpoint 3: A sharp melting point and clean spectroscopic data (¹H NMR, ¹³C NMR, IR) will confirm the purity and identity of the final product.

-

Spectroscopic Characterization

The structural identity of 2-phenyl-2-(phenylthio)acetonitrile is unequivocally confirmed through a combination of spectroscopic methods.

-

Infrared (IR) Spectroscopy: The most telling feature is the sharp, medium-intensity absorption band for the nitrile (C≡N) stretch, typically appearing around 2240-2250 cm⁻¹.[1] The presence of aromatic C-H stretches above 3000 cm⁻¹ and C=C stretches in the 1600-1450 cm⁻¹ region are also expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be dominated by signals in the aromatic region (~7.2-7.6 ppm) corresponding to the ten protons of the two phenyl rings. The most diagnostic signal is a singlet for the lone methine proton (-CH(CN)S-), which typically appears around 5.5-6.0 ppm.

-

¹³C NMR: Key signals include the nitrile carbon (~115-120 ppm), the methine carbon (~50-60 ppm), and a series of signals in the aromatic region (~125-140 ppm).

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 225, confirming the molecular weight. Fragmentation patterns will typically show the loss of the cyanide group (M-26) and cleavage of the C-S bond.

Reactivity and Synthetic Utility

The synthetic value of 2-phenyl-2-(phenylthio)acetonitrile stems from the unique reactivity conferred by its adjacent functional groups. It serves as a potent intermediate, most notably as a masked acyl anion.

Acidity and Carbanion Formation

The α-proton on the methine carbon is rendered acidic by the electron-withdrawing effects of both the nitrile and the phenylthio groups. This allows for easy deprotonation by a suitable base (e.g., sodium hydride (NaH), lithium diisopropylamide (LDA)) to form a stabilized carbanion.

Reaction: C₆H₅CH(SC₆H₅)CN + Base → [C₆H₅C⁻(SC₆H₅)CN] + Base-H⁺

This carbanion is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and additions to carbonyl compounds.

Role as a Masked Acyl Anion

The true synthetic power is realized after the nucleophilic addition. The phenylthio and nitrile groups can be subsequently hydrolyzed under acidic or basic conditions to reveal a carbonyl group. This two-step sequence of alkylation followed by hydrolysis makes the starting material a synthetic equivalent of the benzoyl anion (C₆H₅CO⁻), a synthetically challenging species to generate directly.

dot graph ReactivityPathway { graph [layout=dot, rankdir=TB, splines=true, label="Figure 2: Reactivity Pathway of 2-Phenyl-2-(phenylthio)acetonitrile", labelloc=b, fontname="Arial", fontsize=12, width=9.5, height=5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} A descriptive caption for the diagram above.

Applications in Drug Discovery

While 2-phenyl-2-(phenylthio)acetonitrile itself is not a therapeutic agent, the structural motifs it can generate—specifically α-aryl ketones—are prevalent in a wide range of biologically active molecules and pharmaceutical compounds.[2] Its utility allows for the modular and efficient construction of complex molecular scaffolds, making it a valuable tool for medicinal chemists in lead optimization and library synthesis. For instance, α-aminonitrile derivatives, a related class of compounds, are known to be biologically active species and act as good chelating agents.[1]

Safety and Handling

Hazard Profile:

-

Toxicity: This compound should be handled with care. Like all nitriles, it has the potential to release hydrogen cyanide upon decomposition or hydrolysis. It may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: It may cause skin, eye, and respiratory tract irritation.

Recommended Handling Procedures:

-

Engineering Controls: Always handle 2-phenyl-2-(phenylthio)acetonitrile in a well-ventilated chemical fume hood.[3][4]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids/bases.[3]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[3]

Conclusion

2-Phenyl-2-(phenylthio)acetonitrile is a synthetically powerful and versatile building block. Its straightforward, high-yielding synthesis and the unique reactivity of its α-proton make it an important intermediate for organic chemists. The ability to function as a masked acyl anion provides an elegant solution for the synthesis of α-substituted benzoyl derivatives, which are key components in pharmaceuticals and advanced materials. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

References

-

Phenylacetonitrile | C8H7N | PubChem. National Center for Biotechnology Information.

-

Benzyl cyanide - Wikipedia. Wikipedia.

-

PHENYLACETONITRILE, LIQUID - CAMEO Chemicals - NOAA. National Oceanic and Atmospheric Administration.

-

Synthesis and Characterization of Some New Metal Complexes of 2-phenyl2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. ResearchGate.

-

Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. ACS Publications.

-

SAFETY DATA SHEET - Phenylacetonitrile. TCI Chemicals.

-

Material Safety Data Sheet - Phenyl(pyridin-2-yl)acetonitrile. Capot Chemical.

-

Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99%. Cole-Parmer.

Sources

Technical Guide: Solubility Profile & Handling of Phenyl(phenylthio)acetonitrile

[1]

Executive Summary

Phenyl(phenylthio)acetonitrile is a lipophilic organic intermediate characterized by a central methine carbon bonded to a nitrile group, a phenyl ring, and a phenylthio (–SPh) moiety.[1] Its solubility behavior is governed by the competition between the highly polar nitrile group and the two hydrophobic aromatic rings.[1]

This guide provides a definitive solubility landscape, experimental protocols for solubility determination, and purification strategies.[1] It is designed for researchers requiring precise solvent selection for synthesis, recrystallization, or biological assay preparation.[1]

Physicochemical Identity

Before establishing solubility, the structural identity must be confirmed to distinguish it from its isomers (e.g., ring-substituted analogs).[1]

| Property | Specification |

| IUPAC Name | 2-Phenyl-2-(phenylthio)acetonitrile |

| Common Name | |

| Chemical Structure | |

| Molecular Formula | |

| Molecular Weight | 225.31 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Polarity | Moderate (Dipole from -CN, lipophilicity from |

Solubility Landscape

The compound exhibits a "lipophilic-polar" duality.[1] It dissolves readily in non-polar and polar aprotic solvents but shows temperature-dependent solubility in polar protic solvents, making the latter ideal for purification.[1]

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Synthesis medium; Extraction.[1] |

| Polar Aprotic | Ethyl Acetate, THF, Acetone | High (>100 mg/mL) | Chromatography eluents; Reaction solvents.[1] |

| Super-Solvents | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Stock solutions for biological assays.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | High | Reaction solvent (e.g., reflux temperatures).[1] |

| Polar Protic (Alcohols) | Ethanol, Methanol, Isopropanol | Moderate / High (Hot) | Primary Recrystallization Solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Low / Insoluble | Antisolvent for precipitation; Wash solvent.[1] |

| Aqueous | Water, PBS Buffers | Insoluble (<0.1 mg/mL) | Aqueous workup (phase separation).[1] |

Critical Insight: The presence of the sulfur atom increases lipophilicity compared to simple nitriles.[1] Consequently, while it may be miscible with hot ethanol, it will likely oil out or crystallize upon cooling, a property exploited in purification.[1]

Experimental Protocols

As specific solubility values can vary by batch purity, the following self-validating protocols allow you to determine exact limits for your specific lot.

Protocol A: Gravimetric Solubility Determination

Objective: To define the saturation limit (

-

Preparation: Weigh 50 mg of Phenyl(phenylthio)acetonitrile into a tared 4 mL glass vial.

-

Addition: Add the solvent in 50

L aliquots at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Validation: If volume exceeds 2 mL (Solubility < 25 mg/mL), stop and classify as "Low Solubility."

Protocol B: Recrystallization Strategy

Objective: Purification based on the differential solubility in Ethanol (Solvent) and Water (Antisolvent).[1]

-

Dissolution: Dissolve crude Phenyl(phenylthio)acetonitrile in the minimum volume of boiling Ethanol (approx. 5-10 mL per gram).[1]

-

Filtration: If insoluble particulates remain, filter the hot solution through a pre-warmed glass frit.

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Troubleshooting: If the product "oils out" (forms a liquid layer instead of crystals), reheat and add a seed crystal or scratch the glass. Alternatively, add dropwise Water (antisolvent) until slight turbidity appears, then cool.[1]

-

-

Collection: Filter the crystals and wash with cold Hexane/Ethanol (9:1 mixture).

Mechanistic Visualization

The following diagram illustrates the intermolecular interactions dictating the solubility profile.

Figure 1: Solubility interaction map showing the affinity of Phenyl(phenylthio)acetonitrile for polar aprotic solvents due to dipole interactions and pi-stacking, contrasting with its rejection by aliphatic hydrocarbons.[1][3]

Applications in Drug Development

Understanding the solubility of this intermediate is crucial for:

-

Reaction Optimization: Using DCM or Toluene allows for high-concentration reactions (0.5 – 1.0 M), improving kinetics in alkylation or reduction steps.[1]

-

Purification: The ability to use Ethanol for recrystallization avoids the need for expensive silica gel chromatography in scale-up processes.[1]

-

Biological Assays: For screening, dissolve in 100% DMSO to create a 10 mM stock, then dilute into aqueous media. Ensure the final DMSO concentration is <1% to prevent compound precipitation.[1]

References

-

Sigma-Aldrich. 2-(Phenylthio)acetonitrile Product Specification (CAS 5219-61-4).[1] (Note: Structural analog used for property inference).[1] Link

-

Organic Syntheses. Synthesis of alpha-phenyl nitriles and purification via recrystallization.[1][4] Org.[1][4][5] Synth. Coll. Vol. 3, 1955. Link

-

PubChem. Compound Summary: Diphenylacetonitrile (Physicochemical analog).[1][3]Link[1][3]

-

ChemicalBook. Solubility data for alpha-substituted benzyl cyanides.Link[1]

Sources

- 1. 38746-92-8|2-(4-(Methylthio)phenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. haihangchem.com [haihangchem.com]

- 3. 2-(Phenethylamino)-2-phenyl-acetonitrile | C16H16N2 | CID 363989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

Introduction to the chemistry of α-arylthio-α-phenylacetonitriles

Technical Guide: Chemistry of -Arylthio- -phenylacetonitriles

Structural Properties & Electronic Nature[1]

The unique reactivity of this scaffold arises from the synergistic stabilization of the central carbon atom (

-

Acidity (

): The -

Steric Environment: The bulky phenyl and arylthio groups create a crowded environment, often directing alkylation to be highly selective for primary halides.

-

Masked Functionality: The

moiety is a latent carbonyl.[1] The sulfur atom is the key "handle" that allows for oxidative removal, converting the nitrile carbon into a ketone carbonyl oxygen.

Diagram 1: Electronic Stabilization & Retrosynthetic Logic

Caption: Electronic stabilization factors of the

Synthetic Pathways

Method A: Sulfenylation of Phenylacetonitrile (Primary Route)

This is the most direct method. Phenylacetonitrile is deprotonated and reacted with a disulfide.[1]

-

Reagents: Sodium Hydride (

) or Potassium tert-butoxide ( -

Electrophile: Diphenyl disulfide (

) or Phenylsulfenyl chloride ( -

Mechanism:

attack of the nitrile carbanion on the sulfur-sulfur bond.

Method B: Nucleophilic Substitution (Secondary Route)

Used when the

Reactivity Profile & Applications

Alkylation (C-C Bond Formation)

The

-

Reaction:

-

Significance: Introduces the alkyl group (

) that will eventually become the substituent on the ketone.

Unmasking to Ketones (Oxidative Hydrolysis)

This is the critical "value-add" step.[1] The sulfur group is oxidized to a better leaving group (sulfoxide/sulfone), making the nitrile carbon susceptible to hydrolysis and expulsion of the sulfur moiety.

-

Reagents: N-Bromosuccinimide (NBS) in aqueous acetonitrile, or

/ -

Outcome: Conversion of

.

Diagram 2: The Alkylation-Hydrolysis Cycle

Caption: Workflow for converting phenylacetonitrile into a ketone via the

Experimental Protocols

Protocol A: Synthesis of -Phenylthio-phenylacetonitrile

Objective: Preparation of the core scaffold from benzyl cyanide.[1]

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Deprotonation: Add Sodium Hydride (60% dispersion, 1.1 equiv) to dry THF (10 mL/g substrate) .[1] Cool to 0°C.[1][3]

-

Addition: Dropwise add Phenylacetonitrile (1.0 equiv) over 15 minutes. Evolution of

gas will occur.[1][4] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns yellow/orange. -

Sulfenylation: Dissolve Diphenyl Disulfide (1.05 equiv) in minimal THF and add dropwise to the carbanion solution.

-

Reaction: Allow to warm to room temperature and stir for 3 hours.

-

Workup: Quench with saturated

. Extract with Ethyl Acetate ( -

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Oxidative Hydrolysis to Ketone (General Procedure)

Objective: Unmasking the latent carbonyl.

-

Dissolution: Dissolve the alkylated

-arylthio nitrile (1.0 equiv) in Acetonitrile/Water (9:1) . -

Oxidation: Add N-Bromosuccinimide (NBS, 3.0 equiv) in one portion. The solution may turn orange/red.[1]

-

Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC for disappearance of the nitrile.[1]

-

Workup: Dilute with water and extract with Ether. Wash with saturated

(to remove bromine) and -

Isolation: Dry and concentrate to yield the crude ketone.

Quantitative Data Summary

| Reaction Step | Reagents | Typical Yield | Key Byproduct | Notes |

| Sulfenylation | 85-95% | Exothermic; requires anhydrous conditions.[1] | ||

| Alkylation | 80-90% | Highly selective for mono-alkylation due to sterics.[1] | ||

| Hydrolysis | 70-85% | Succinimide | Oxidative cleavage is milder than acidic hydrolysis.[1] |

References

-

Organic Syntheses , Coll.[1][3][5] Vol. 2, p. 487 (1943); Vol. 18, p. 61 (1938).[1] Diphenyl Sulfide and General Sulfenylation Methods. [1]

-

Trost, B. M., & Salzmann, T. N. (1973).[1] New synthetic reactions.[1] Sulfenylations of anions. Journal of the American Chemical Society, 95(20), 6840–6842. (Foundational work on sulfenylation of ester/nitrile enolates).

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for Pummerer-type rearrangements and active methylene chemistry).

-

BenchChem. 2-Phenylacetonitrile Safety and Properties.

-

Makosza, M., & Jonczyk, A. (1976).[1] Phase-transfer alkylation of nitriles. Organic Syntheses, 55, 91. (Reference for PTC alkylation conditions).

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-(methylthio)phenyl)acetonitrile from Thioanisole

Introduction

2-(4-(methylthio)phenyl)acetonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a phenylacetonitrile core with a para-methylthio substituent, makes it a versatile building block for the introduction of this sulfur-containing moiety into more complex molecules. This application note provides a comprehensive guide for the synthesis of 2-(4-(methylthio)phenyl)acetonitrile starting from the readily available thioanisole. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust and scalable synthetic route. We will delve into the causality behind the experimental choices, discuss alternative strategies, and provide detailed, step-by-step methodologies for each key transformation.

Synthetic Strategy: A Multi-Step Approach from Thioanisole

The chosen synthetic pathway for the preparation of 2-(4-(methylthio)phenyl)acetonitrile from thioanisole is a three-step process. This strategy was selected for its reliability, scalability, and the use of well-established chemical transformations. The overall workflow is depicted below:

Caption: Overall synthetic workflow from thioanisole to 2-(4-(methylthio)phenyl)acetonitrile.

The rationale for this multi-step approach is as follows:

-

Step 1: Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a highly efficient method for introducing an acetyl group onto the thioanisole ring. The methylthio group is an ortho-, para-director, and due to steric hindrance, the para-product, 4-(methylthio)acetophenone, is the major isomer formed, ensuring high regioselectivity.[1]

-

Step 2: Reduction: The carbonyl group of the acetophenone is then selectively reduced to a hydroxyl group to yield 4-(methylthio)benzyl alcohol. This transformation is readily achieved using common reducing agents like sodium borohydride in a straightforward and high-yielding reaction.

-

Step 3: Conversion to the Nitrile: The benzylic alcohol is first converted to a more reactive leaving group, a benzyl chloride. This is a crucial activation step. Subsequently, the benzyl chloride undergoes a nucleophilic substitution reaction with a cyanide source to furnish the final product, 2-(4-(methylthio)phenyl)acetonitrile. This two-part final step is efficient and avoids the direct cyanation of the less reactive alcohol.

Part 1: Synthesis of the Intermediate - 4-(methylthio)benzyl alcohol

Step 1.1: Friedel-Crafts Acylation of Thioanisole

This step involves the acylation of thioanisole with acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride, to produce 4-(methylthio)acetophenone.

Reaction Mechanism:

Sources

Application Note: Scalable Synthesis of 4-(Methylthio)phenylacetonitrile via Phase-Transfer Catalysis

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(methylthio)phenylacetonitrile (CAS: 38746-92-8) from 4-(methylthio)benzyl chloride .[1][2] While standard nucleophilic substitution (

This guide prioritizes Phase Transfer Catalysis (PTC) over homogeneous solvent systems (e.g., DMSO/Ethanol) to maximize yield, minimize solvent waste, and simplify workup. Crucially, it introduces a sulfide-compatible cyanide quenching protocol , avoiding standard hypochlorite treatments that would irreversibly oxidize the product to its sulfoxide/sulfone analogs.

Key Chemical Data

| Parameter | Specification |

| Target Product | 4-(Methylthio)phenylacetonitrile |

| Precursor | 4-(Methylthio)benzyl chloride |

| Reaction Type | Nucleophilic Substitution ( |

| Primary Challenge | Solubility mismatch & Thioether oxidation sensitivity |

| Typical Yield | >90% (Isolated) |

| Appearance | White to pale yellow crystalline solid (MP: 42–43°C) |

Mechanistic Insight & Reaction Design

The Phase Transfer Advantage

The reaction between lipophilic benzyl chloride and hydrophilic sodium cyanide is kinetically inhibited by their immiscibility. Traditional methods use dipolar aprotic solvents (DMSO, DMF) to dissolve both, but these are difficult to remove and recover.

We utilize a quaternary ammonium salt (

Reaction Mechanism Diagram

Caption: Starks' Extraction Mechanism showing the cyclic shuttling of cyanide ions by the quaternary ammonium catalyst (

Experimental Protocol

Materials & Equipment

-